molecular formula C31H50O8P2 B444058 Phytonadiol diphosphate CAS No. 6078-42-8

Phytonadiol diphosphate

Cat. No.: B444058
CAS No.: 6078-42-8
M. Wt: 612.7 g/mol
InChI Key: GWPPODHQIFSQLZ-NKFFZRIASA-N
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Description

Phytonadiol Diphosphate (CAS 6078-42-8) is a phosphorylated derivative involved in the complex biosynthetic pathways of medically significant terpenoids . It serves as a key biochemical precursor in the 2-C-methyl-d-erythritol-4-phosphate (MEP) pathway within plant plastids, which supplies the universal carbon backbones for a diverse range of natural products . Researchers value this compound for studying the biosynthesis of functionalized terpenoids, which have found fortuitous uses in medicine due to their evolutionary selection for biological activity in animals . Its mechanism of action is tied to its role as an intermediate in the MEP pathway, which is fundamental to producing isoprenoid precursors for compounds like carotenoids and the side chains of vitamins . This product is presented for research applications only and is not for diagnostic, therapeutic, or personal use. Please note that comprehensive data on the specific applications of this compound is limited in the public domain, and researchers are advised to consult specialized biochemical databases and literature for further investigation.

Properties

CAS No.

6078-42-8

Molecular Formula

C31H50O8P2

Molecular Weight

612.7 g/mol

IUPAC Name

[2-methyl-4-phosphonooxy-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalen-1-yl] dihydrogen phosphate

InChI

InChI=1S/C31H50O8P2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(38-40(32,33)34)28-18-7-8-19-29(28)31(27)39-41(35,36)37/h7-8,18-20,22-24H,9-17,21H2,1-6H3,(H2,32,33,34)(H2,35,36,37)/b25-20+/t23-,24-/m1/s1

InChI Key

GWPPODHQIFSQLZ-NKFFZRIASA-N

SMILES

CC1=C(C2=CC=CC=C2C(=C1CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)OP(=O)(O)O)OP(=O)(O)O

Isomeric SMILES

CC1=C(C2=CC=CC=C2C(=C1C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)OP(=O)(O)O)OP(=O)(O)O

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)OP(=O)(O)O)OP(=O)(O)O

Origin of Product

United States

Structural and Chemical Underpinnings for Biological Function

Naphthoquinone Core Architecture and Diphosphate (B83284) Moiety Reactivity

The foundational structure of phytonadiol (B1233562) diphosphate is the 2-methyl-1,4-naphthoquinone ring. This aromatic core is a defining feature of all forms of vitamin K and is the active site for its enzyme cofactor activity. mdpi.com Quinones are a class of highly reactive organic compounds that can act as electrophiles, readily participating in reactions with nucleophiles. nutraingredients.com The reactivity of the naphthoquinone ring is central to the biological function of vitamin K, which involves a cycle of reduction to its hydroquinone (B1673460) form (quinol) and subsequent oxidation. youtube.com This redox cycling allows it to act as a cofactor for the enzyme γ-glutamyl carboxylase, which is crucial for the post-translational modification of specific proteins. oregonstate.edu

Attached to this naphthoquinone core are two phosphate (B84403) groups, forming a diphosphate moiety. The presence of these phosphate groups dramatically alters the molecule's chemical properties. The diphosphate group is a good leaving group in nucleophilic substitution reactions, a common mechanism in many biochemical transformations. wikipedia.org The phosphorus atoms in the diphosphate group are electrophilic and can be attacked by nucleophiles, leading to the cleavage of a phosphoanhydride bond. This reactivity is harnessed in various metabolic processes. For instance, the enzymatic hydrolysis of phosphate esters is a fundamental reaction in cellular metabolism. mdpi.com In the context of phytonadiol diphosphate, this reactivity is essential for its interaction with enzymes and its role in metabolic pathways.

Stereochemical Considerations and Functional Specificity

The structure of this compound includes a long isoprenoid side chain, known as a phytyl group. This phytyl tail contains two chiral centers, at the 7' and 11' positions, giving rise to several possible stereoisomers. nih.gov Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in determining biological activity, as enzymes and receptors are often highly specific for a particular stereoisomer. nih.gov

Research has shown that the biological activity of vitamin K1 is highly dependent on its stereochemistry. The trans configuration of the double bond in the phytyl tail is essential for its biological function; the cis-phylloquinone isomer exhibits almost no biological activity. nih.gov While studies on the stereoselectivity of enzymes that metabolize vitamin K, such as vitamin K-epoxide reductase, have shown low selectivity for the cis- or trans-phytyl configuration, the initial activity of the molecule is still dictated by its isomeric form. who.int This suggests that while metabolic enzymes may process different isomers, the functional specificity of this compound is intrinsically linked to the precise stereochemical arrangement of its phytyl tail.

FeatureDescription
Core Structure 2-methyl-1,4-naphthohydroquinone
Key Functional Group Diphosphate Ester
Side Chain Phytyl Group
Chiral Centers 7' and 11' positions on the phytyl tail
Biologically Active Isomer trans-phylloquinone configuration

Diphosphate Group's Influence on Solubility and Metabolic Availability

One of the most significant consequences of the diphosphate group's presence is its profound impact on the molecule's solubility. The parent molecule, phylloquinone (vitamin K1), is a fat-soluble vitamin, meaning it is insoluble in water. oregonstate.edu This insolubility presents challenges for its absorption and transport in aqueous biological environments. The absorption of fat-soluble vitamins like vitamin K1 from the diet is dependent on the presence of bile salts to form micelles. oup.com

The addition of the highly polar and ionizable diphosphate group transforms the molecule into a water-soluble derivative. nih.gov Synthetic water-soluble analogs of vitamin K, such as menadiol (B113456) sodium diphosphate, have been developed for commercial and therapeutic use precisely because they can be absorbed without the need for bile salts. nih.gov This increased water solubility enhances the metabolic availability of the vitamin K nucleus. Water-soluble forms of vitamin K have been observed to act more rapidly than their fat-soluble counterparts, although their duration of action may be shorter. This suggests that this compound, by virtue of its diphosphate moiety, would exhibit increased solubility and a distinct pharmacokinetic profile compared to its non-phosphorylated precursor, phylloquinone.

CompoundSolubility ClassKey Characteristic
Phylloquinone (Vitamin K1)Fat-solubleRequires bile salts for absorption
This compound Water-soluble (in salt form)Enhanced solubility and metabolic availability
Menadiol sodium diphosphateWater-solubleDoes not require bile for absorption

Biosynthetic Pathways and Precursors

Enzymatic Biosynthesis of Related Vitamin K Compounds

Phytonadiol (B1233562) diphosphate (B83284) is structurally and biosynthetically related to vitamin K1 (phylloquinone). The defining feature of these molecules is the phytyl group, a long isoprenoid tail attached to a naphthoquinone core. The enzymatic routes that construct this phytyl group are shared among these related compounds.

The immediate precursor to the phytyl tail is phytyl diphosphate (PPP). This molecule is generated from the reduction of geranylgeranyl diphosphate (GGPP). nih.govpnas.org This reduction is a crucial step and is catalyzed by the enzyme geranylgeranyl reductase (GGR). pnas.orgontosight.airesearchgate.net This enzymatic reaction is not exclusive to vitamin K biosynthesis; it is a central step in the production of the phytyl tails for chlorophylls (B1240455) and tocopherols (B72186) (Vitamin E). nih.govpnas.org The GGPP precursor itself is a 20-carbon isoprenoid intermediate, highlighting that the origin of phytonadiol diphosphate is firmly situated in terpenoid metabolism. researchgate.net

Terpenoid Biosynthesis in the Context of this compound Origin

Terpenoids, also known as isoprenoids, are a large and diverse class of organic molecules derived from the repetition of a five-carbon unit. The biosynthesis of these units can occur through two primary pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. wikipedia.orgpnas.org For this compound and other plastid-synthesized compounds in plants, the MEP pathway is the operative route. pnas.orgrsc.org

The MEP pathway, also known as the non-mevalonate pathway, is responsible for the de novo synthesis of the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), in most bacteria and in the plastids of plant cells. pnas.orgrsc.org This pathway is essential for the production of all plastidial isoprenoids, including the phytyl group of this compound.

The MEP pathway begins with simple carbohydrate precursors and proceeds through a series of seven enzymatic reactions to yield IPP and DMAPP. rsc.orgnih.gov The process starts with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (GAP), catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS). rsc.orgnih.gov The resulting product, 1-deoxy-D-xylulose 5-phosphate (DXP), is then converted to 2-C-methyl-D-erythritol 4-phosphate (MEP) by DXP reductoisomerase (DXR). rsc.orgnih.gov

The subsequent steps involve the conversion of MEP into 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) by MEP cytidylyltransferase (MCT), followed by phosphorylation by 4-diphosphocytidyl-2-C-methylerythritol kinase (CMK) to form CDP-ME 2-phosphate. researchgate.netscispace.compnas.org This intermediate is then cyclized by MEcPP synthase (MDS) to produce 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP). pnas.org The final two steps of the pathway involve the conversion of MEcPP to (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP) by HMBPP synthase (HDS), and finally, the reduction of HMBPP by HMBPP reductase (HDR) to produce a mixture of IPP and DMAPP. rsc.orgscispace.com

IPP and its isomer DMAPP are the fundamental building blocks for all terpenoids. researchgate.net Through the action of isoprenyl diphosphate synthases, these five-carbon units are sequentially condensed to form longer-chain isoprenoid diphosphates. The formation of geranylgeranyl diphosphate (GGPP), a 20-carbon molecule, is of direct relevance to this compound. GGPP is synthesized by the enzyme GGPP synthase (GGPS), which catalyzes the addition of three molecules of IPP to one molecule of DMAPP. As a key metabolic hub, GGPP serves as the direct precursor for a variety of essential compounds, including carotenoids, gibberellins, and, critically, the phytyl diphosphate required for this compound synthesis. nih.govpnas.org

The flow of metabolites through the MEP pathway is tightly regulated to meet the cell's metabolic demands. The primary point of control is the first enzyme, 1-deoxy-D-xylulose 5-phosphate synthase (DXS). oup.com DXS is widely recognized as the rate-limiting enzyme of the pathway. nih.govnih.gov Its activity is subject to feedback inhibition by the final products, IPP and DMAPP, which allows the cell to self-regulate the production of isoprenoid precursors based on their availability. rsc.orgpnas.org The amount of DXS protein is also subject to complex post-transcriptional regulation, making it a critical control point for the entire pathway flux. nih.govub.edu

Other enzymes also play roles in the pathway's progression. For instance, 4-diphosphocytidyl-2-C-methylerythritol kinase (CMK) catalyzes the fourth step, an ATP-dependent phosphorylation that is essential for the downstream conversion to the cyclic intermediate MEcPP. researchgate.netscispace.compnas.org While DXS exerts the major control over the total flux, each enzymatic step is crucial for the efficient production of IPP and DMAPP.

Data Tables

Table 1: Key Enzymes of the Methylerythritol Phosphate (MEP) Pathway

Enzyme Name Abbreviation Substrate(s) Product(s)
1-deoxy-D-xylulose-5-phosphate synthase DXS Pyruvate + D-glyceraldehyde 3-phosphate 1-deoxy-D-xylulose 5-phosphate (DXP)
1-deoxy-D-xylulose-5-phosphate reductoisomerase DXR 1-deoxy-D-xylulose 5-phosphate (DXP) 2-C-methyl-D-erythritol 4-phosphate (MEP)
2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase MCT 2-C-methyl-D-erythritol 4-phosphate (MEP) 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME)
4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase CMK 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-MEP)
2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase MDS 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-MEP) 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP)
(E)-4-hydroxy-3-methylbut-2-en-1-yl-diphosphate synthase HDS 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) (E)-4-hydroxy-3-methylbut-2-enyl diphosphate (HMBPP)

Table 2: Compound Names Mentioned in this Article

Compound Name Abbreviation
This compound -
Phytyl diphosphate PPP
Geranylgeranyl diphosphate GGPP
Isopentenyl diphosphate IPP
Dimethylallyl diphosphate DMAPP
Pyruvic acid Pyruvate
D-glyceraldehyde 3-phosphate GAP
1-deoxy-D-xylulose 5-phosphate DXP
2-C-methyl-D-erythritol 4-phosphate MEP
4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol CDP-ME
2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol CDP-MEP
2-C-methyl-D-erythritol 2,4-cyclodiphosphate MEcPP
(E)-4-hydroxy-3-methylbut-2-enyl diphosphate HMBPP
Phylloquinone Vitamin K1

Distinction from the Mevalonate (MVA) Pathway in Plant Metabolism

In plants, the biosynthesis of all isoprenoids originates from two primary, independent pathways: the cytosolic mevalonate (MVA) pathway and the plastid-localized 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.gov These pathways are responsible for producing the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.orgwikipedia.org While both pathways yield the same fundamental building blocks, they are spatially and metabolically distinct, supplying precursors for different classes of compounds. nih.govwikipedia.org

The MVA pathway, operating in the cytoplasm, primarily synthesizes precursors for sterols, sesquiterpenes, and ubiquinones. bvsalud.org It begins with the condensation of three acetyl-CoA molecules. wikipedia.org

In contrast, the MEP pathway (also known as the non-mevalonate or DOXP/MEP pathway) functions within the plastids. wikipedia.orgresearchgate.net This pathway is crucial for the biosynthesis of compounds essential for photosynthesis and other plastid-specific functions, including the phytyl side-chain of chlorophylls, carotenoids, and phylloquinone (Vitamin K1). bvsalud.orgresearchgate.net this compound, being the dihydro- and diphosphorylated form of phylloquinone, derives its phytyl tail from precursors generated via this MEP pathway. nih.govnih.gov The pathway starts with pyruvate and glyceraldehyde 3-phosphate. pnas.org The phytyl moiety is specifically derived from geranylgeranyl diphosphate (GGPP), a C20 isoprenoid, which is a direct product of the MEP pathway. researchgate.net

The segregation of these two pathways allows for independent regulation and compartmentalization of isoprenoid metabolism within the plant cell. nih.gov

Table 1: Comparison of MVA and MEP Pathways in Plants

FeatureMevalonate (MVA) PathwayMethylerythritol Phosphate (MEP) Pathway
Cellular Location Cytosol wikipedia.orgPlastids wikipedia.orgwikipedia.org
Starting Precursors Acetyl-CoA wikipedia.orgPyruvate and Glyceraldehyde 3-Phosphate pnas.org
Primary End Products Sterols, Sesquiterpenes, Ubiquinones bvsalud.orgMonoterpenes, Diterpenes (e.g., GGPP), Carotenoids, Phytyl tail of Chlorophylls and Phylloquinone bvsalud.orgresearchgate.net
Relevance to this compound Not directly involved in its biosynthesis.Synthesizes the phytyl side-chain precursor (GGPP). researchgate.net

Chemical Synthesis Strategies for Analog Generation

The generation of this compound and its analogs in a laboratory setting relies on targeted chemical synthesis strategies. These methods provide a means to produce water-soluble forms of vitamin K1 for various research applications. smolecule.comsmolecule.com A primary strategy involves the chemical modification of readily available naphthoquinone precursors. smolecule.com

Phosphorylation Reactions of Naphthoquinone Precursors

A key method for synthesizing this compound is through the direct phosphorylation of a suitable naphthoquinone precursor. smolecule.com This process introduces the diphosphate moiety, which significantly enhances water solubility compared to the parent compound, phylloquinone. smolecule.com

The synthesis typically involves the reduction of the quinone to a hydroquinone (B1673460), followed by phosphorylation. For instance, phytonadione (vitamin K1) or menadiol (B113456) (a related vitamin K analog) can serve as starting materials. smolecule.comsmolecule.com These precursors are treated with a phosphorylating agent, such as phosphoric acid or phosphorous oxychloride, under controlled reaction conditions to introduce the phosphate groups onto the hydroxyl functions of the hydroquinone ring. smolecule.com The resulting product, this compound, is then purified from unreacted materials and by-products, often using chromatographic techniques. smolecule.com This synthetic approach allows for the targeted generation of this specific vitamin K analog.

Table 2: Key Precursors in the Synthesis of this compound

Precursor CompoundChemical ClassRole in Synthesis
Phytonadione (Vitamin K1) Naphthoquinone smolecule.comA common starting material that is reduced and subsequently phosphorylated. smolecule.com
Menadiol Naphthoquinone derivative smolecule.comA precursor that is treated with phosphoric acid or its derivatives to introduce the diphosphate groups. smolecule.com

Molecular Mechanisms of Biological Activity

Co-enzymatic Function with Gamma-Glutamyl Carboxylase (GGCX)

Phytonadiol (B1233562) diphosphate (B83284) serves as a vital cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). patsnap.commdpi.com GGCX is a key enzyme that catalyzes the post-translational modification of vitamin K-dependent proteins (VKDPs). wikipedia.orgmdpi.com This enzymatic reaction is fundamental for the proper functioning of these proteins in various biological pathways. nih.gov

The core function of the GGCX enzyme, facilitated by Phytonadiol diphosphate, is the conversion of specific glutamic acid (Glu) residues on VKDPs into gamma-carboxyglutamic acid (Gla) residues. patsnap.commdpi.com This process, known as carboxylation, is a type of post-translational modification, which involves the covalent alteration of proteins after their synthesis. wikipedia.orgbitesizebio.com The addition of a carboxyl group to the gamma-carbon of the glutamic acid side chain is a critical step for the activation of these proteins. patsnap.combiorxiv.org The formation of Gla residues transforms these proteins into their biologically active forms. nih.gov

The carboxylation of glutamic acid residues to form Gla residues is the mechanism by which this compound, through GGCX, activates Vitamin K-Dependent Proteins (VKDPs). patsnap.commdpi.com These activated proteins can then participate in a variety of physiological processes. nih.gov VKDPs are found in both the liver and in extrahepatic tissues, with distinct roles in each location. nih.govfoodandnutritionresearch.net

In the liver, this compound is essential for the activation of several key coagulation factors. blackwellpublishing.com These include prothrombin (Factor II), Factor VII, Factor IX, and Factor X. patsnap.comnih.gov These proteins are serine proteases that, once activated through gamma-carboxylation, play a critical role in the coagulation cascade, a series of enzymatic reactions that leads to the formation of a blood clot and maintains hemostasis. patsnap.comnih.gov The liver is the primary site for the synthesis of these coagulation factors. blackwellpublishing.com

Beyond its role in blood clotting, this compound is also crucial for the function of extrahepatic VKDPs. mdpi.comfoodandnutritionresearch.net Notable examples include osteocalcin (B1147995) and matrix Gla protein (MGP). nih.govnih.gov

Osteocalcin , also known as bone Gla protein (BGP), is the most abundant non-collagenous protein in bone. foodandnutritionresearch.netnephrolog.ru It is synthesized by osteoblasts and contains three Gla residues. nih.govucsd.edu The carboxylation of osteocalcin is essential for its ability to bind to calcium and hydroxyapatite, playing a role in bone mineralization and strength. foodandnutritionresearch.netnephrolog.ru

Matrix Gla Protein (MGP) is a protein found in various tissues, including vascular smooth muscle cells, chondrocytes, and the heart. mdpi.comnephrolog.ru It functions as a potent inhibitor of soft tissue and vascular calcification. foodandnutritionresearch.netnephrolog.ru The activation of MGP through carboxylation is critical for preventing the abnormal deposition of calcium in arteries. nephrolog.rufrontiersin.org

Activation of Vitamin K-Dependent Protein Substrates (VKDPs)

Calcium Chelation Facilitation in Protein Activation

The formation of Gla residues on VKDPs, mediated by this compound, confers a crucial calcium-binding capacity to these proteins. patsnap.comdiva-portal.org The two adjacent carboxyl groups on the Gla residue act as a chelator for calcium ions (Ca2+). wikipedia.orgdiva-portal.org This ability to bind calcium is essential for the proper folding and function of VKDPs. patsnap.commdpi.com For instance, in the coagulation cascade, the binding of calcium allows the activated clotting factors to anchor to phospholipid surfaces, which is a necessary step for their enzymatic activity. fao.org Similarly, the calcium-binding property of osteocalcin is fundamental to its role in bone matrix organization. diva-portal.org

Non-Canonical Biological Activities

While the primary role of this compound is linked to the vitamin K cycle and protein carboxylation, some research suggests potential non-canonical activities. Studies have explored its role in other cellular processes. For example, some research indicates that this compound may have antioxidant properties and could be involved in cellular signaling pathways. smolecule.com Additionally, it has been identified in a drug repurposing study as a potential inhibitor of Granzyme B, an enzyme involved in immune responses. researchgate.netresearchgate.net Another study points to a non-canonical vitamin K cycle, independent of GGCX, where a reduced form of vitamin K acts as a potent suppressor of ferroptosis, a form of cell death. nih.gov However, the direct involvement and mechanisms of this compound in these non-canonical roles require further investigation.

Antioxidant Role and Redox State Modulation

The chemical structure of this compound underpins its potential as an antioxidant. Like other vitamin K analogues, its biological function is closely tied to its ability to undergo redox cycling. nih.gov This process involves the interconversion between its quinone, hydroquinone (B1673460), and semiquinone forms, allowing it to accept and donate electrons. This capacity is central to its role in modulating the cellular redox state, which is the balance between oxidizing and reducing equivalents within a cell. An imbalance in this state can lead to oxidative stress, a condition implicated in cellular damage.

The primary antioxidant mechanisms attributed to phenolic and quinone-containing compounds like this compound include:

Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it and halting the oxidative chain reaction. researchgate.net

Single-Electron Transfer (SET): The antioxidant donates an electron to a free radical, converting it into a more stable species. researchgate.net

Metal Ion Chelation: By binding to transition metal ions such as iron and copper, the antioxidant can prevent them from catalyzing the formation of highly reactive free radicals. researchgate.net

Through these mechanisms, this compound can theoretically protect cellular components, including lipids, proteins, and DNA, from oxidative damage. The modulation of the cellular redox environment is critical, as the redox state influences a multitude of physiological processes and signaling pathways. mdpi.com While direct studies detailing the specific antioxidant capacity of this compound are limited, its structural similarity to other redox-active quinones suggests it participates in these fundamental antioxidant processes. nih.gov

Table 1: General Mechanisms of Antioxidant Action

Mechanism Description Relevance to this compound
Hydrogen Atom Transfer (HAT) Donates a hydrogen atom to neutralize free radicals. The naphthoquinone structure is capable of participating in HAT reactions.
Single-Electron Transfer (SET) Donates an electron to stabilize free radicals. The redox-cycling nature of the quinone ring facilitates electron transfer. nih.gov

| Metal Ion Chelation | Binds to pro-oxidant metal ions to prevent radical formation. researchgate.net | The oxygen atoms in the diphosphate and quinone moieties may chelate metal ions. |

Engagement with Intracellular Signaling Cascades

A significant aspect of this compound's biological activity is its interaction with specific intracellular signaling cascades, particularly those involved in inflammation. Research has identified phytonadiol sodium diphosphate as a potential inhibitor of Granzyme B (GzmB), a serine protease with a crucial role in immune responses and inflammation. researchgate.netresearchgate.net

Granzyme B is released by immune cells, such as cytotoxic T lymphocytes and natural killer (NK) cells, to induce programmed cell death in target cells. researchgate.net However, when present in the extracellular environment, GzmB can also cleave components of the extracellular matrix and process pro-inflammatory cytokines, contributing to tissue damage and chronic inflammation. researchgate.netfrontiersin.org For instance, GzmB can process the precursor of Interleukin-1 alpha (IL-1α) into a more potent pro-inflammatory form, which in turn can trigger downstream signaling pathways that perpetuate inflammation. frontiersin.org

By inhibiting the enzymatic activity of Granzyme B, this compound can interrupt this signaling cascade. This inhibition prevents the excessive inflammatory response mediated by GzmB, representing a targeted engagement with a key pathway in inflammatory diseases. researchgate.netresearchgate.net This mechanism highlights a non-coagulant role for a vitamin K analogue, positioning it as a modulator of immune and inflammatory signaling.

Table 2: Research Findings on this compound as a Granzyme B Inhibitor

Study Type Finding Implication Reference
In Silico Screening / Drug Repurposing Identified phytonadiol sodium diphosphate as a potential inhibitor of Granzyme B. Suggests a therapeutic potential in modulating inflammatory conditions where Granzyme B is active. researchgate.net, researchgate.net

Regulation of Inflammatory Transcription Factors (e.g., NF-κB)

The regulation of gene expression is a critical control point in the inflammatory process. Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. nih.gov The activation of the NF-κB signaling pathway is a hallmark of many inflammatory diseases. nih.govlifeextension.com

While direct evidence of this compound's effect on NF-κB is not extensively documented, its mechanism of action can be inferred from its upstream effects. The inhibition of NF-κB activation is a known consequence of antioxidant activity and the suppression of pro-inflammatory signaling pathways. mdpi.comnih.gov

The connection operates as follows:

Upstream Signal Interruption: As established, this compound has the potential to inhibit Granzyme B. researchgate.net Granzyme B activity leads to the maturation of pro-inflammatory cytokines like IL-1α. frontiersin.org

Cytokine-Mediated Activation: Pro-inflammatory cytokines are potent activators of the NF-κB pathway. frontiersin.org

Therefore, this compound's role in regulating inflammatory transcription factors like NF-κB is likely an indirect consequence of its primary interactions with upstream components of the inflammatory cascade.

Advanced Research Methodologies and Prospective Investigations

In Vitro and Ex Vivo Systems for Mechanistic Elucidation

To understand the specific mechanisms of action of phytonadiol (B1233562) diphosphate (B83284), researchers utilize controlled laboratory systems. In vitro models, such as isolated enzyme assays and cell cultures, are fundamental in this process. nih.gov These systems allow for the direct assessment of a compound's effect on specific biological components without the complexities of a whole organism. For instance, in vitro studies have been crucial in identifying potential interactions between phytonadiol sodium diphosphate and specific enzymes. nih.govresearchgate.net Such experiments can determine the inhibitory capacity of a compound and provide initial data on its mode of action. researchgate.net The evaluation of antiviral effects and cellular entry inhibition are other areas where in vitro models prove invaluable. jcimcr.org

Complementing in vitro work, ex vivo models use live tissue slices, which offer a more complex and physiologically relevant environment. nih.gov Models like precision-cut lung slices or patient-derived xenograft (PDX) tissues preserve the native architecture, including stroma and vascular structures, for a short period. nih.govnih.gov This allows for testing compound sensitivity in a system that more closely mirrors the in vivo state. nih.gov While direct ex vivo studies on phytonadiol diphosphate are not extensively documented in the provided results, these systems represent a critical next step for validating in vitro findings and predicting clinical responses.

Genetic and Transcriptomic Profiling of Biosynthetic and Metabolic Networks

Understanding the biosynthesis of complex molecules like this compound can be significantly advanced through genetic and transcriptomic analysis. Transcriptomics, specifically through techniques like RNA-Seq, allows for a broad survey of gene expression related to specific metabolic pathways. nih.gov For example, research into the biosynthesis of monoterpenes in grapes used transcriptomics to identify key genes whose expression levels correlated with the production of these compounds. nih.gov This included genes from the terpenoid backbone biosynthesis pathway, such as those encoding 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and isopentenyl diphosphate isomerase (IDI). nih.gov

This methodological approach could be applied to elucidate the biosynthetic and metabolic networks related to this compound. By comparing tissues or organisms with different production levels of the compound, researchers could identify key regulatory genes and transcription factors. Such studies can reveal how precursor supply and enzymatic steps are controlled, offering targets for metabolic engineering or for understanding natural variations in its production. nih.govnih.gov

Computational Approaches: Molecular Dynamics and Structure-Activity Relationship (SAR) Studies

Computational methods are powerful tools for predicting and analyzing the interaction between a molecule and its biological target. Molecular docking and molecular dynamics (MD) simulations are used to model the binding of a ligand, such as this compound, to the active site of a protein. nih.govnih.gov These simulations provide insights into the stability of the compound-protein complex and the specific interactions, like hydrogen bonds, that stabilize it. nih.gov

In a drug repurposing study, molecular docking was used to screen a database of FDA-approved molecules to find potential inhibitors of Granzyme B, a serine protease. nih.govresearchgate.net This computational screening identified phytonadiol sodium diphosphate as a promising candidate. nih.govresearchgate.net Subsequent quantitative structure-activity relationship (QSAR) studies can further refine understanding by correlating the chemical structure of a series of compounds with their biological activity, guiding the design of more potent inhibitors. nih.gov

Elaboration of this compound as a Biochemical Probe

A molecule identified as an inhibitor for a specific enzyme can be developed into a biochemical probe. Such probes are valuable tools for studying the function and structure of their target proteins. researchgate.net Given its identification as a potential inhibitor of Granzyme B, this compound could be used as a structural probe to investigate the substrate-binding site of this enzyme. nih.govresearchgate.net By studying how it docks into the active site and blocks its function, researchers can gain a deeper understanding of the enzyme's catalytic mechanism. This knowledge is instrumental in designing new, highly specific, non-covalent inhibitors for therapeutic purposes. researchgate.net

Identification of Novel Biological Targets and Pathways

A significant outcome of advanced screening methodologies is the identification of novel biological targets for existing compounds. Drug repurposing studies have successfully identified new potential applications for molecules by testing them against a wide array of biological targets. nih.gov Through such a computational screening process, Granzyme B was identified as a novel biological target for phytonadiol sodium diphosphate. nih.govresearchgate.net

Granzyme B is a serine protease released by cytotoxic lymphocytes to induce apoptosis in virally infected or cancerous cells. nih.govfrontiersin.org However, the presence of active Granzyme B in the extracellular environment has been implicated in damaging host tissues in certain inflammatory conditions, such as rheumatoid arthritis. researchgate.netfrontiersin.org The identification of phytonadiol sodium diphosphate as a potential inhibitor of Granzyme B suggests a possible role for this compound in modulating inflammatory pathways where this enzyme is active. nih.govfrontiersin.org


Q & A

Basic Research Questions

Q. How can researchers distinguish Phytonadiol diphosphate from structurally similar compounds in analytical workflows?

  • Methodological Answer : Utilize chromatographic techniques such as HPLC coupled with UV-Vis or mass spectrometry, as outlined in pharmacopeial standards (e.g., USP 35), which specify retention times and spectral profiles for identification . Infrared (IR) spectroscopy can further differentiate functional groups, particularly phosphate moieties, with reference to purity thresholds ≥98% for analytical standards .

Q. What are the critical considerations for preparing this compound samples to ensure assay accuracy?

  • Methodological Answer : Avoid cross-contamination by using fresh pipette tips for each sample and reagent. Pre-dilute samples in appropriate buffers (e.g., phosphate-buffered saline) if initial concentrations exceed the assay’s linear range. Include technical duplicates to mitigate variability, and subtract background signals (e.g., from solvents or matrix effects) during data normalization .

Q. What enzymatic pathways are associated with this compound biosynthesis in biological systems?

  • Methodological Answer : Investigate its role in isoprenoid biosynthesis pathways, particularly via the methylerythritol phosphate (MEP) route. Enzyme assays for geranyl diphosphate synthase (GDPS) or terpene synthases (TPS) can be optimized using kinetic parameters (e.g., KmK_m, VmaxV_{max}) and inhibition studies with pathway-specific intermediates .

Advanced Research Questions

Q. How can contradictory data in this compound activity assays be systematically resolved?

  • Methodological Answer : Apply statistical frameworks like the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate experimental design rigor. For example, inconsistent enzyme inhibition results may arise from variations in co-factor concentrations (e.g., Mg²⁺). Replicate experiments under standardized conditions, and use ANOVA or Tukey’s HSD test to assess inter-group variability .

Q. What computational strategies are effective for identifying novel therapeutic targets of this compound?

  • Methodological Answer : Employ QSAR (Quantitative Structure-Activity Relationship) models and molecular docking simulations to predict binding affinities with proteins like Granzyme B. Validate predictions using in vitro assays (e.g., fluorescence polarization for inhibitor screening) and cross-reference results with databases like MetaCore for pathway enrichment analysis .

Q. How should researchers address purity discrepancies in this compound reference materials?

  • Methodological Answer : Verify purity via orthogonal methods: (1) quantify phosphate content using colorimetric assays (e.g., ammonium molybdate reaction), and (2) assess crystallinity via X-ray diffraction. For pharmacopeial compliance, ensure lot-specific certificates of analysis (CoA) meet thresholds (e.g., ≥98% for quantification assays) .

Q. What experimental designs optimize the study of this compound’s role in cellular signaling pathways?

  • Methodological Answer : Use siRNA knockdown or CRISPR-Cas9 gene editing to silence enzymes involved in its metabolism. Pair this with metabolomic profiling (LC-MS/MS) to track downstream intermediates. Include positive/negative controls (e.g., known agonists/antagonists) and validate findings using Western blotting for pathway-specific biomarkers .

Methodological Resources

  • Data Analysis : For high-throughput studies, normalize raw data using Z-scores or log2 transformation. Apply Benjamini-Hochberg correction to minimize false discovery rates in omics datasets .
  • Assay Validation : Follow CLSI guidelines for inter-day precision (CV ≤15%) and accuracy (recovery rates 85–115%) when developing custom assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.